[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and furan rings These structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine typically involves the formation of the pyrazole and furan rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with furan-2-carbaldehyde in the presence of a suitable amine source and a catalyst. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole or furan rings, while reduction could lead to the corresponding alcohols or amines .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-3-carbaldehyde: Shares the pyrazole ring but lacks the furan moiety.
Furan-2-carbaldehyde: Contains the furan ring but lacks the pyrazole moiety.
[(1-methyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both pyrazole and furan rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings .
Properties
CAS No. |
1006958-87-7 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
QTIHLPXSMBJDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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